RKI 1447 dihydrochloride is a potent and selective inhibitor of Rho-associated protein kinases 1 and 2 (ROCK1 and ROCK2). This compound has garnered attention for its potential applications in various medical fields, including cancer treatment, glaucoma management, and nonalcoholic fatty liver disease. By inhibiting the phosphorylation of substrates associated with Rho kinases, RKI 1447 dihydrochloride can suppress cancer cell growth and promote apoptosis, making it a significant candidate for therapeutic interventions in oncology and other diseases .
The compound is synthesized from 1-(3-hydroxyphenyl)methyl-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea through a reaction with hydrochloric acid to form the dihydrochloride salt. The synthesis typically involves using organic solvents like dimethyl sulfoxide under controlled conditions to ensure high purity and yield .
The synthesis of RKI 1447 dihydrochloride involves the following steps:
The industrial production of RKI 1447 dihydrochloride mirrors laboratory synthesis but is scaled up for mass production. Careful monitoring of reaction conditions is crucial for maintaining product stability and purity, with storage typically at -20°C .
RKI 1447 dihydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula includes a thiazole ring, a pyridine moiety, and a hydroxyphenyl group.
The structural integrity of RKI 1447 dihydrochloride is essential for its interaction with target proteins within cellular pathways .
RKI 1447 dihydrochloride can undergo several chemical reactions:
Common reagents for these reactions include:
RKI 1447 dihydrochloride exerts its effects primarily through the inhibition of Rho-associated kinases. By blocking these kinases, the compound disrupts signaling pathways that promote cell proliferation and survival in cancer cells.
The inhibition leads to:
In vitro studies have demonstrated that RKI 1447 dihydrochloride has IC50 values of approximately 6.2 nM for ROCK2 and 14.5 nM for ROCK1, indicating its potency as a selective inhibitor .
RKI 1447 dihydrochloride is typically presented as a white to off-white powder. Its solubility profile indicates good solubility in polar organic solvents.
Key chemical properties include:
These properties are significant for its handling and application in laboratory settings .
RKI 1447 dihydrochloride has diverse scientific applications:
RKI-1447 dihydrochloride (CAS 1782109-09-4) demonstrates potent and differential inhibition of Rho-associated kinases (ROCK1 and ROCK2). Biochemical assays reveal IC₅₀ values of 14.5 nM for ROCK1 and 6.2 nM for ROCK2, indicating ≈2.3-fold higher selectivity for ROCK2 [1] [3] [6]. This isoform selectivity arises from structural variations in the ATP-binding pockets of ROCK1 and ROCK2, particularly in residues adjacent to the hinge region [3] [7]. At concentrations ≤1 μM, RKI-1447 dihydrochloride maintains >100-fold selectivity over related kinases (AKT, MEK, S6 kinase), minimizing off-target effects [1] [6].
Table 1: Isoform Selectivity Profile of RKI-1447 Dihydrochloride
Parameter | ROCK1 | ROCK2 |
---|---|---|
IC₅₀ Value | 14.5 nM | 6.2 nM |
ATP Concentration Used | 12.5 μM | 50 μM |
Selectivity Ratio | 1 | 2.34 |
RKI-1447 dihydrochloride functions as a competitive ATP-binding site inhibitor classified under Type I kinase inhibitors. Structural analyses of the RKI-1447/ROCK1 complex reveal critical interactions:
RKI-1447 dihydrochloride potently disrupts ROCK signaling by inhibiting phosphorylation of key substrates:
Western blot analyses demonstrate concentration-dependent inhibition starting at 100 nM, with near-complete suppression at 1 μM. Remarkably, this occurs without altering phosphorylation of unrelated kinases (AKT, MEK, S6) even at 10 μM [1] [3]. In colorectal carcinoma cells (HCT-8, HCT-116), RKI-1447 (20–80 μM) induces apoptosis via this pathway, confirming functional linkage between ROCK substrate inhibition and cell death [2].
Table 2: Downstream Effects of RKI-1447 Dihydrochloride on Key Substrates
Substrate | Function | Effective Conc. | Inhibition (%) | Cell Line |
---|---|---|---|---|
MLC-2 | Actomyosin contractility | 100 nM | >80% | MDA-MB-231 |
MYPT-1 | Myosin phosphatase regulator | 100 nM | >75% | MDA-MB-231 |
MLC-2 | Apoptosis induction | 20–80 μM | Dose-dependent | HCT-8/HCT-116 |
By inhibiting MLC-2/MYPT-1 phosphorylation, RKI-1447 dihydrochloride induces profound actin cytoskeleton reorganization:
This selective targeting impairs anchorage-independent growth and invasion in breast cancer cells by disrupting contractile forces required for 3D migration [1] [6]. In vivo, this translates to 87% inhibition of mammary tumor growth in transgenic mice, confirming pathway-specific cytoskeletal disruption as an antitumor mechanism [1] [3].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3